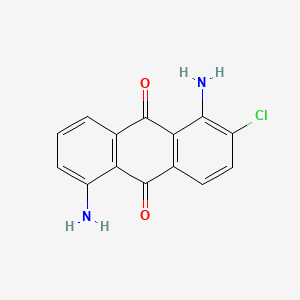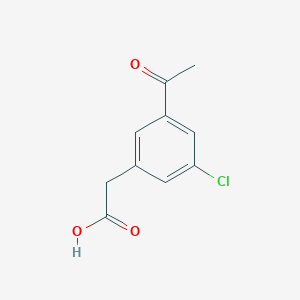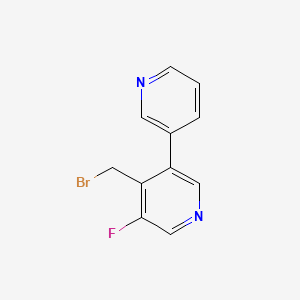
4-(Bromomethyl)-5-fluoro-3,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-5-fluoro-3,3’-bipyridine is an organic compound belonging to the bipyridine family. This compound is characterized by the presence of a bromomethyl group at the 4-position and a fluorine atom at the 5-position on the bipyridine core. Bipyridines are known for their versatile applications in coordination chemistry, organic synthesis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,3’-bipyridine.
Bromomethylation: The bromomethyl group is introduced via bromomethylation, which can be performed using bromomethylating agents like bromoacetic acid or bromomethyl methyl ether in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-5-fluoro-3,3’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in bioinorganic chemistry and its interactions with biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine exerts its effects involves:
Molecular Targets: The compound can interact with metal ions, forming coordination complexes that exhibit unique chemical and physical properties.
Pathways Involved: The formation of these complexes can influence various pathways, including electron transfer processes and catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
4-(Bromomethyl)-3,3’-bipyridine: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Fluoro-3,3’-bipyridine: Lacks the bromomethyl group, affecting its ability to undergo nucleophilic substitution.
4-Methyl-5-fluoro-3,3’-bipyridine: The methyl group replaces the bromomethyl group, altering its chemical behavior.
Uniqueness: 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine is unique due to the presence of both bromomethyl and fluorine substituents, which confer distinct reactivity and potential for diverse applications in various fields.
This detailed overview provides a comprehensive understanding of 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Eigenschaften
Molekularformel |
C11H8BrFN2 |
|---|---|
Molekulargewicht |
267.10 g/mol |
IUPAC-Name |
4-(bromomethyl)-3-fluoro-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c12-4-9-10(6-15-7-11(9)13)8-2-1-3-14-5-8/h1-3,5-7H,4H2 |
InChI-Schlüssel |
PJFYICXWRGQCKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


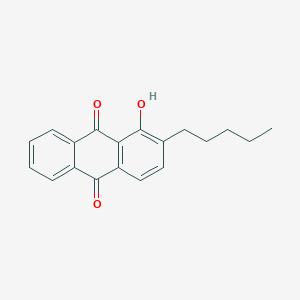
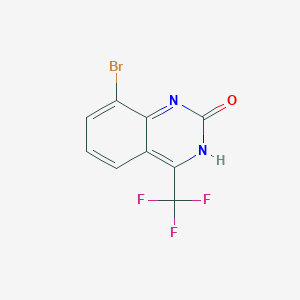
![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
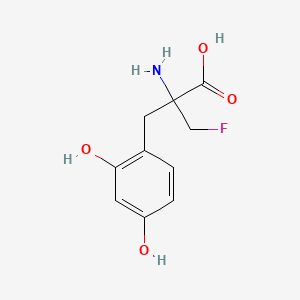
![2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13133592.png)
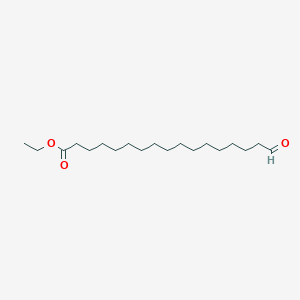
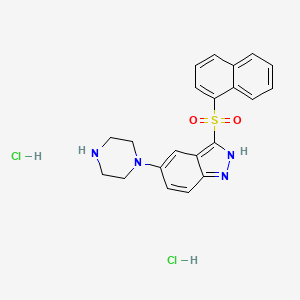
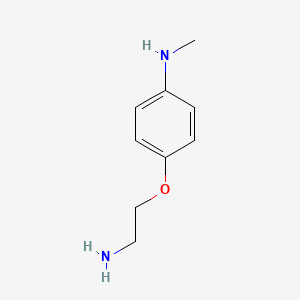
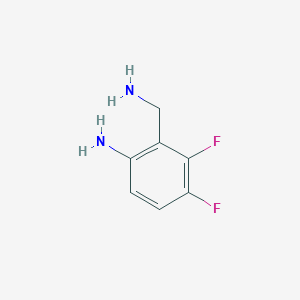
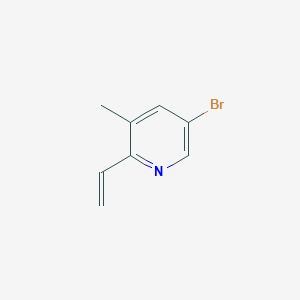
![[2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)
